molecular formula C18H17NO4S2 B14972773 Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate

Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate

Cat. No.: B14972773
M. Wt: 375.5 g/mol
InChI Key: DQJIRRXSWXRRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of an ethyl ester group, a benzylsulfamoyl group, and a carboxylate group attached to the benzothiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of Benzylsulfamoyl Group: The benzylsulfamoyl group can be introduced via sulfonation reactions using benzylamine and sulfonyl chloride.

    Esterification: The final step involves esterification of the carboxylate group using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate
  • Ethyl 3-(methylsulfamoyl)-1-benzothiophene-2-carboxylate
  • Ethyl 3-(ethylsulfamoyl)-1-benzothiophene-2-carboxylate

Uniqueness

Ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate is unique due to the presence of the benzylsulfamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H17NO4S2

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 3-(benzylsulfamoyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H17NO4S2/c1-2-23-18(20)16-17(14-10-6-7-11-15(14)24-16)25(21,22)19-12-13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3

InChI Key

DQJIRRXSWXRRMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.